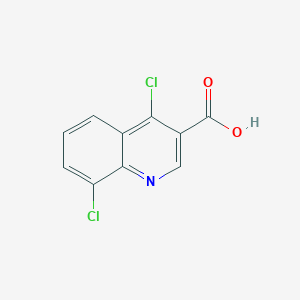

4,8-dichloroquinoline-3-carboxylic Acid

説明

Historical and Contemporary Significance of Quinoline (B57606) Pharmacophores in Academic Inquiry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. orientjchem.orgorientjchem.org Historically, the significance of the quinoline core is exemplified by quinine, an alkaloid extracted from Cinchona tree bark, which served as an effective antimalarial agent for over a century. researchgate.net This natural product paved the way for the development of synthetic quinoline-based drugs like chloroquine, primaquine, and mefloquine, which became crucial in the treatment of malaria. researchgate.netnih.govrsc.org The initial discovery of quinoline itself dates back to 1834, when it was first isolated from coal tar. nih.govrsc.org

In the contemporary scientific landscape, the quinoline nucleus is considered a "privileged scaffold," meaning its structure is a recurring motif in a multitude of bioactive compounds. researchgate.net Its derivatives have been extensively studied and are integral to drugs with a wide array of therapeutic applications, including antibacterial (e.g., ciprofloxacin), anticancer (e.g., topotecan, camptothecin), and antitubercular (e.g., bedaquiline) agents. nih.govrsc.org The versatility of the quinoline ring allows for structural modifications that lead to compounds with diverse biological activities, such as anti-inflammatory, antiviral, antifungal, and anticancer properties. orientjchem.orgorientjchem.orgontosight.ai This broad spectrum of activity has cemented the quinoline pharmacophore as an indisputably important template in drug design and discovery. researchgate.netnih.gov Ongoing research continues to explore new applications for quinoline derivatives, with more than 400 such compounds currently in pharmaceutical use and many more under development for treating diseases ranging from infections to cancer and neurological disorders. ontosight.ai

Research Context of 4,8-Dichloroquinoline-3-Carboxylic Acid within Halogenated Quinoline Derivatives

The compound this compound is a specific example of a halogenated quinoline derivative. The introduction of halogen atoms—such as chlorine, fluorine, bromine, or iodine—into an organic molecule is a critical strategy in medicinal chemistry. mt.com Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, electronic behavior, and metabolic stability, which in turn can enhance its therapeutic activity. mt.comresearchgate.net

While direct research on this compound is not extensively detailed in available literature, the broader class of dichloro-quinoline carboxylic acids has been synthesized and investigated for various biological activities. For instance, studies have been conducted on isomers such as 5,7-, 5,8-, 6,8-, and 7,8-dichloro-4-quinolinol-3-carboxylic acid to assess their antioxidant properties. nih.govresearchgate.net These studies revealed that the position of the chlorine atoms on the quinoline ring significantly influences the compound's ability to scavenge free radicals and protect against oxidative damage. nih.gov

The synthesis of chlorinated quinolines often involves multi-step processes. For example, 4,7-dichloroquinoline (B193633) is a common starting material for creating a variety of functionalized quinoline compounds. mdpi.com Synthesis of other chloro-substituted quinoline carboxylic acids, such as 7-chloro-8-substituted derivatives, has been achieved through methods like the Gould-Jacobs cyclization. researchgate.net The presence of chlorine at positions like C4 and C7 is known to be important for the biological activity in some classes of compounds, such as the antimalarial drug chloroquine. The specific substitution pattern in this compound, with chlorine atoms on both the pyridine (B92270) and benzene (B151609) rings, presents a unique electronic and steric profile that warrants further investigation to determine its potential biological activities.

Overview of Quinoline-3-Carboxylic Acid Scaffold as a Core Research Motif

The quinoline-3-carboxylic acid moiety is a significant pharmacophore in its own right. ontosight.aiontosight.ai This structural motif is a key component in many compounds exhibiting a wide range of biological effects, including antibacterial, anticancer, and antifungal properties. orientjchem.orgontosight.ai For example, a structure-activity relationship (SAR) analysis of certain quinoline derivatives identified the carboxylic acid group at the 3-position as being crucial for inhibitory activity against specific biological targets. orientjchem.org

Research has demonstrated that derivatives of quinoline-3-carboxylic acid can act as potent inhibitors of enzymes like protein kinase CK2, which is implicated in cancer. nih.gov Furthermore, the scaffold has been explored for developing antiproliferative agents, with studies showing that modifying the carboxylic acid group can enhance the selectivity of these compounds for cancer cells over non-cancerous cells. nih.gov The quinoline-3-carboxylic acid framework is also central to the development of quinolone antibiotics, a major class of antibacterial agents. Although the subject compound is a quinoline, not a quinolone (which has an oxo group at position 4), the foundational importance of the carboxylic acid at position 3 is well-established in the broader family. The synthesis of these scaffolds can be achieved through various chemical reactions, including the classic Pfitzinger and Doebner reactions, which allow for the creation of a diverse library of derivatives for biological screening. nih.govnih.gov The consistent presence of this scaffold in bioactive molecules underscores its importance as a core research motif in the pursuit of new therapeutic agents. orientjchem.orgontosight.ai

Structure

3D Structure

特性

IUPAC Name |

4,8-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYHIJAUGNIPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444080 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-69-2 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,8 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to Quinoline-3-Carboxylic Acid Derivatives

The formation of the quinoline (B57606) core is a fundamental step in the synthesis of 4,8-dichloroquinoline-3-carboxylic acid. Several classic organic reactions have been adapted for this purpose.

Gould–Jacobs Reaction and Related Cyclocondensation Approaches

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing a versatile route to 4-hydroxyquinoline (B1666331) derivatives which can be further functionalized. wikipedia.orgwikiwand.com The reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.com This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.commdpi.com The general mechanism involves a nucleophilic attack by the aniline nitrogen, followed by the loss of an ethanol (B145695) molecule to form a condensation product. wikipedia.orgwikiwand.com A subsequent 6-electron cyclization and another ethanol elimination yields the quinoline ring system. wikipedia.orgwikiwand.com The resulting ester can then be saponified to the corresponding carboxylic acid. wikiwand.com

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, which can lead to a mixture of products when using asymmetrically substituted anilines. mdpi.com High temperatures, often exceeding 250°C, are typically required for the cyclization step, which can sometimes lead to side reactions and decomposition. mdpi.comablelab.eu Microwave-assisted heating has been explored as an alternative to conventional heating to improve yields and reduce reaction times. ablelab.eu

Doebner Synthesis Adaptations for Quinoline-4-Carboxylic Acid Derivatives

The Doebner synthesis offers a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction provides an alternative to other methods like the Pfitzinger reaction. wikipedia.orgnih.gov The exact mechanism of the Doebner reaction is still a subject of discussion, but two primary pathways have been proposed. wikipedia.org One involves an initial aldol (B89426) condensation of pyruvic acid with the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org The alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org

A significant challenge in the conventional Doebner reaction is the often low yields obtained with anilines bearing electron-withdrawing groups. nih.govacs.org To address this, a modified Doebner hydrogen-transfer reaction has been developed, which has shown to be effective for a broader range of anilines, including those with both electron-withdrawing and electron-donating groups. nih.govacs.org This modified approach has also been successfully applied to large-scale syntheses. nih.gov

Specific Synthetic Routes to Dichloroquinoline-3-Carboxylic Acid Frameworks

Building upon the foundational quinoline synthesis, the preparation of the specifically substituted this compound requires targeted steps for introducing the chlorine atoms and forming the carboxylic acid functionality.

Preparation of Ethyl 4,8-Dichloroquinoline-3-Carboxylate as a Key Intermediate

A common strategy for synthesizing this compound involves the preparation of its ethyl ester, ethyl 4,8-dichloroquinoline-3-carboxylate, as a key intermediate. nih.gov This intermediate is typically synthesized from a precursor such as ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate. The transformation of the 4-hydroxy group to a chloro group is a crucial step.

A widely used method for this chlorination is the treatment with phosphorus oxychloride (POCl3). chemicalbook.comprepchem.com The reaction involves heating the 4-hydroxyquinoline derivative in excess phosphorus oxychloride. chemicalbook.com This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired dichloro-substituted quinoline ester.

Hydrolysis and Decarboxylation Strategies for Carboxylic Acid Formation

Once the ethyl 4,8-dichloroquinoline-3-carboxylate intermediate is obtained, the next step is the hydrolysis of the ester group to form the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. mnstate.edu Basic hydrolysis, often using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidification, is a common and effective method. google.comorgsyn.org

In some synthetic routes, a decarboxylation step may be necessary. wikiwand.comnih.gov For instance, if the synthesis starts from a malonic ester derivative leading to a dicarboxylic acid or a β-keto ester, a decarboxylation step is required to arrive at the final quinoline-3-carboxylic acid. mdpi.com This is often achieved by heating the corresponding carboxylic acid precursor. google.comacs.org

Chlorination Protocols (e.g., using Phosphorus Oxychloride)

Phosphorus oxychloride (POCl3) is a versatile and powerful reagent for the chlorination of hydroxy-substituted heterocyclic compounds, including the conversion of 4-hydroxyquinolines (or quinolin-4-ones) to 4-chloroquinolines. nih.govresearchgate.net The reaction is typically carried out by heating the substrate in phosphorus oxychloride, often in the presence of a base like pyridine (B92270) or diethylaniline. nih.govresearchgate.net

The mechanism of this chlorination reaction can be complex, involving initial phosphorylation of the hydroxyl group. nih.gov For large-scale preparations, solvent-free methods using equimolar amounts of phosphorus oxychloride in a sealed reactor have been developed to improve efficiency and reduce environmental impact. nih.gov It is important to carefully control the reaction conditions, as excess heating or improper work-up can lead to side reactions or hydrolysis of the desired chlorinated product. researchgate.net

Modern Catalytic Approaches in Quinoline Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of the quinoline scaffold. Catalysis, in particular, has emerged as a cornerstone for developing efficient and selective methodologies. These modern approaches often result in higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional synthetic routes. researchgate.netnih.gov

The synthesis of quinoline carboxylic acids, the foundational structure for the target compound, has been significantly enhanced by combining organocatalysis with microwave-assisted reaction conditions. nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields. tandfonline.comnih.gov

Organocatalysis, which avoids the use of often toxic and expensive metal catalysts, is considered a "green" chemistry approach. nih.gov For instance, the Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, can be efficiently catalyzed by organocatalysts like p-toluenesulfonic acid (p-TSA) under microwave irradiation to produce 2-substituted quinoline-4-carboxylic acids in good yields. rsc.org Similarly, camphor-10-sulfonic acid (CSA) has been used to promote Povarov-type multicomponent reactions to synthesize quinolines under microwave heating. rsc.org

The Friedländer synthesis, which involves the reaction of a 2-aminophenyl ketone with a compound containing a reactive α-methylene group, is another key route to quinolines. nih.gov Microwave-assisted protocols using neat acetic acid as both the solvent and catalyst have been shown to produce quinoline scaffolds from 2-aminophenylketones and various ketones in excellent yields within minutes. nih.gov The Pfitzinger reaction, which condenses isatin (B1672199) with carbonyl compounds to yield quinoline-4-carboxylic acids, has also been adapted for microwave-assisted synthesis, providing a rapid and efficient pathway to these important intermediates. researchgate.netresearchgate.net

Table 1: Examples of Organocatalyzed and Microwave-Assisted Synthesis of Quinoline Carboxylic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |

| Doebner | Aromatic aldehydes, substituted anilines, pyruvic acid | p-TSA, Ethanol, Microwave (80 °C, 3 min) | 2-Arylquinoline-4-carboxylic acids | 50–80 | rsc.org |

| Friedländer | 2-Aminobenzophenone, cyclic ketones | Acetic acid (neat), Microwave (160 °C, 5 min) | Fused quinoline derivatives | Excellent | nih.gov |

| Pfitzinger | Isatin, ketones | Basic medium, Microwave | Quinoline-4-carboxylic acids | High | researchgate.net |

| Povarov-type | Anilines, alkyne, paraformaldehyde | (±)Camphor-10-sulfonic acid (CSA), Microwave (90 °C, 20 min) | Substituted quinolines | 26–90 | rsc.org |

This table is interactive. You can sort and filter the data.

While the quinoline carboxylic acid core can be built using the methods above, introducing specific substituents, such as the chloro groups in this compound, often relies on the functionalization of a pre-formed quinoline ring. Transition metal-catalyzed C-H activation and cross-coupling reactions are powerful strategies for this purpose. mdpi.comnih.gov These methods allow for the direct and site-selective introduction of functional groups, offering an atom- and step-economical advantage over traditional multi-step syntheses. acs.orgresearchgate.net

Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and nickel (Ni) are widely used to catalyze the functionalization of quinoline's C-H bonds. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by directing groups. The quinoline nitrogen atom itself, or more commonly, an N-oxide group, can coordinate to the metal center and direct functionalization to specific positions, such as C2 or C8. acs.orgacs.org

For example, palladium-catalyzed reactions are frequently employed for the C2-arylation of quinoline N-oxides. researchgate.net Rhodium(III) catalysts have proven effective for the regioselective C8-alkylation and arylation of quinoline N-oxides. rsc.org The direct chlorination of a quinoline scaffold at specific positions can be challenging, but transition metal-catalyzed C-H activation provides a modern pathway. While direct C-H chlorination is one possibility, a more common strategy involves an initial C-H activation to install a different group (like a boronic ester) which can then be converted to a chlorine atom in a subsequent step. A patent for the synthesis of 4,7-dichloroquinoline (B193633) illustrates a more traditional, non-catalytic approach where 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride. google.com Adapting modern catalytic C-H functionalization methods could provide more direct routes to such dichloro-substituted systems.

Table 2: Overview of Transition Metal-Catalyzed Quinoline Functionalization

| Catalyst Metal | Position(s) Targeted | Directing Group | Type of Functionalization | Reference(s) |

| Palladium (Pd) | C2 | N-Oxide | Arylation, Alkenylation | mdpi.comresearchgate.net |

| Rhodium (Rh) | C8, C2 | N-Oxide | Alkylation, Arylation | researchgate.netrsc.org |

| Ruthenium (Ru) | C8 | N-Oxide | Arylation | rsc.org |

| Cobalt (Co) | C8 | N-Oxide | Amidation | rsc.org |

| Nickel (Ni) | C2 | N-Oxide | Amination | rsc.org |

This table is interactive. You can sort and filter the data.

Reaction Mechanistic Investigations in Quinoline Ring Formation and Functionalization

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the classical quinoline syntheses, the mechanisms are well-established. In the Doebner-von Miller reaction, the mechanism is believed to involve the in-situ formation of an α,β-unsaturated carbonyl compound from aldehydes or glycerol, followed by a conjugate addition of an aniline. iipseries.org Subsequent cyclization and oxidation lead to the quinoline ring. iipseries.org The Pfitzinger reaction mechanism starts with the base-catalyzed condensation of a carbonyl compound with isatin to form an intermediate that undergoes ring opening of the isatin lactam. iipseries.org This is followed by a recyclization to form the quinoline-4-carboxylic acid product. researchgate.netiipseries.org

The mechanism for transition metal-catalyzed C-H functionalization generally follows a common catalytic cycle. mdpi.com The process typically begins with the coordination of the quinoline substrate (often as an N-oxide) to the metal catalyst. mdpi.comresearchgate.net This is followed by a C-H activation step, which is often the rate-determining and selectivity-defining step, to form a cyclometalated intermediate. mdpi.com This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through migratory insertion or oxidative addition. researchgate.netrsc.org The final step is typically a reductive elimination, which releases the functionalized quinoline product and regenerates the active metal catalyst, allowing the cycle to continue. mdpi.comrsc.org For example, in the cobalt-catalyzed C8 amidation of quinoline N-oxides, the proposed mechanism involves C(8)–H activation to form a cobaltacycle, coordination of the amidation source, nitrene insertion, and finally protodemetalation to yield the C8-amidated product. rsc.org

Molecular Design and Derivatization Strategies for 4,8 Dichloroquinoline 3 Carboxylic Acid Scaffolds

Rational Design of Structural Analogues and Derivatives

The rational design of analogues of 4,8-dichloroquinoline-3-carboxylic acid is a cornerstone of medicinal chemistry, aiming to optimize biological activity and pharmacokinetic properties. This process often involves the application of established synthetic methodologies, such as the Pfitzinger and Doebner reactions, which have been refined to improve yields and incorporate green chemistry principles like the use of efficient catalysts and microwave irradiation. researchgate.net

A key aspect of rational design is the strategic substitution at various positions on the quinoline (B57606) ring. For instance, the introduction of different substituents at the 7-position of 4-hydroxyquinoline-3-carboxylic acids has been explored to modulate their inhibitory effects on cellular respiration. nih.gov The synthesis of such derivatives often begins with appropriately substituted anilines, which are then reacted with reagents like alkoxymethylenemalonates, followed by cyclization. google.com

The carboxylic acid group at the 3-position is a particularly versatile handle for derivatization. It can be converted into a variety of functional groups, including esters and amides, to alter the molecule's polarity, solubility, and interaction with biological targets. researchgate.netyoutube.commnstate.edu The synthesis of these derivatives often involves standard procedures such as Fischer esterification or reaction with thionyl chloride to form an acid chloride, which is then reacted with an appropriate amine or alcohol. researchgate.netmnstate.edu

Furthermore, structure-guided design, aided by techniques like X-ray crystallography, allows for the precise placement of functional groups to achieve specific interactions with a biological target. For example, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, analogues of quinoline carboxylic acids were designed to form new hydrogen bonds within the enzyme's binding pocket, leading to enhanced potency. nih.gov This approach often involves multi-step synthetic routes to introduce diversity at specific positions of the quinoline core. nih.gov

The following table provides an overview of common derivatization strategies for the quinoline-3-carboxylic acid scaffold:

| Position | Modification | Synthetic Method | Purpose |

| C3 | Esterification | Fischer-Speier esterification, Cesium salt with iodomethane, TMS-diazomethane | Improve cell permeability, prodrug strategies |

| C3 | Amidation | Coupling with amines using activating agents | Modulate biological activity, introduce new interaction points |

| C4 | Substitution | Nucleophilic aromatic substitution | Introduce diverse functional groups |

| C7 | Substitution | Reaction of substituted anilines | Modulate physicochemical properties and biological activity |

Hybrid Compound Development Through Molecular Linkers and Scaffolding

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. The this compound scaffold is a versatile platform for the development of such hybrid compounds.

The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. nih.gov Hybrid molecules incorporating both quinoline and imidazole moieties have been synthesized and evaluated for various biological activities. nih.govmdpi.com The synthesis of these hybrids often involves coupling a suitably functionalized quinoline derivative with an imidazole-containing fragment. For example, a carboxylic acid on the quinoline ring can be activated and then reacted with an amino-functionalized imidazole to form an amide linkage. mdpi.com

Triazoles are another class of five-membered heterocyclic rings that are frequently incorporated into bioactive molecules. The development of quinoline-triazole-aniline hybrids has been explored, for instance, in the search for new anti-diabetic agents. nih.gov In one study, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids were synthesized and shown to be potent inhibitors of α-glucosidase. nih.gov The synthesis of these complex molecules often involves a multi-step sequence, including the formation of the triazole ring via a click chemistry reaction between an azide (B81097) and an alkyne. nih.gov

Chalcones are another important class of bioactive compounds, and their hybridization with quinolines has yielded promising results, particularly in the development of anticancer and anti-inflammatory agents. nih.govresearchgate.netnih.gov The synthesis of quinoline-chalcone hybrids typically involves a Claisen-Schmidt condensation between a quinoline derivative bearing a methyl ketone and an appropriate aldehyde. researchgate.netnih.gov For example, a ketone precursor derived from a quinoline-4-carboxylic acid can be used for further derivatization at the 3-position of the quinoline ring to introduce the chalcone (B49325) moiety. nih.gov

The following table summarizes some research findings on quinoline-chalcone hybrids:

| Hybrid Type | Biological Activity | Key Findings | Reference |

| Quinoline-Chalcone | Anticancer | Compounds 9i and 9j showed potent activity against A549 and K-562 cells. | nih.gov |

| Quinoline-Chalcone | hDHODH Inhibition | Six compounds showed better inhibitory activity than leflunomide. | nih.gov |

The incorporation of organometallic fragments, such as ferrocene, into drug molecules is an emerging strategy to develop novel therapeutic agents. nih.govnih.gov Ferrocene can alter the physicochemical properties of the parent molecule, such as its lipophilicity and redox potential, and can lead to new mechanisms of action. nih.gov The synthesis of ferrocene-quinoline conjugates often involves the coupling of a ferrocene-containing moiety to the quinoline scaffold. nih.govresearchgate.net For instance, ferrocenecarboxylic acid can be activated and then reacted with an amino-functionalized quinoline to form an amide linkage. researchgate.net

Chiral Quinoline Carboxylic Acid Analogues

Chirality plays a crucial role in the biological activity of many drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The introduction of chirality into the this compound scaffold can be achieved through various synthetic strategies. acs.orgresearchgate.net

One approach is the use of chiral starting materials or chiral catalysts in the synthesis of the quinoline ring or its side chains. For example, asymmetric synthesis can be employed to introduce a stereocenter at a specific position. Another strategy is the resolution of a racemic mixture of a chiral quinoline derivative into its individual enantiomers.

The development of chiral quinoline carboxylic acid analogues is an active area of research, with the aim of developing more potent and selective therapeutic agents. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained and chiral analogue of phenylalanine that has been incorporated into various biologically active compounds. rsc.org

Combinatorial Library Synthesis Approaches

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large, diverse collections of chemical compounds, known as libraries. These libraries are instrumental in the discovery of new molecules with desired biological activities. For a scaffold like this compound, with its multiple reactive sites, combinatorial approaches offer an efficient pathway to explore the chemical space around this core structure. Both solid-phase and solution-phase synthesis strategies can be effectively employed to create libraries of derivatives, primarily by modifying the carboxylic acid group and by substituting the chloro groups.

The generation of compound libraries from a core scaffold like this compound can be systematically achieved through parallel synthesis, where reactions are carried out simultaneously in an array of reaction vessels. mdpi.com This allows for the efficient production of a large number of individual compounds.

A common strategy for building a combinatorial library from this compound involves the derivatization of the carboxylic acid functional group to form a diverse set of amides or esters. This can be accomplished using a variety of commercially available amines and alcohols. The use of automated parallel synthesis platforms can further accelerate this process. worktribe.com

For instance, a library of amides can be synthesized by reacting this compound with a collection of different amines. The reactions are typically carried out in parallel, with each reaction vessel containing the core acid and a unique amine. Coupling agents are often employed to facilitate the amide bond formation.

Below is an illustrative example of a combinatorial library synthesis of amides from this compound.

Table 1: Illustrative Combinatorial Amide Library from this compound

| Amine Reactant | Resulting Amide Product |

|---|---|

| Aniline (B41778) | N-phenyl-4,8-dichloroquinoline-3-carboxamide |

| Benzylamine | N-benzyl-4,8-dichloroquinoline-3-carboxamide |

| Morpholine | (4,8-dichloroquinolin-3-yl)(morpholino)methanone |

| Piperidine | (4,8-dichloroquinolin-3-yl)(piperdin-1-yl)methanone |

Similarly, a library of esters can be generated by reacting the core acid with a diverse set of alcohols under appropriate esterification conditions.

Table 2: Illustrative Combinatorial Ester Library from this compound

| Alcohol Reactant | Resulting Ester Product |

|---|---|

| Methanol | Methyl 4,8-dichloroquinoline-3-carboxylate |

| Ethanol (B145695) | Ethyl 4,8-dichloroquinoline-3-carboxylate |

| Isopropanol | Isopropyl 4,8-dichloroquinoline-3-carboxylate |

| Phenol | Phenyl 4,8-dichloroquinoline-3-carboxylate |

Beyond derivatization at the carboxylic acid, combinatorial strategies can also be envisioned for the substitution of the chloro groups at the 4 and 8 positions, although this generally requires more complex synthetic routes. The reactivity of these positions allows for the introduction of a wide range of substituents, further expanding the diversity of the resulting library. For example, nucleophilic aromatic substitution reactions could be employed in a parallel synthesis format to introduce various amines, thiols, or alkoxides at these positions.

The synthesis of libraries of functionalized quinolines has been demonstrated through various methods, including the use of mixed lithium-magnesium reagents for the functionalization of chloro-substituted quinolines. worktribe.com Such approaches could potentially be adapted for the combinatorial synthesis of this compound derivatives.

Structure Activity Relationship Sar Studies of 4,8 Dichloroquinoline 3 Carboxylic Acid Derivatives

Identification of Crucial Pharmacophoric Features within the Quinoline-3-Carboxylic Acid Core

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the quinoline-3-carboxylic acid scaffold, several key features are consistently identified as critical for molecular recognition and interaction with biological targets.

The core pharmacophoric elements generally include:

An Aromatic Ring System : The quinoline (B57606) ring itself provides a planar, hydrophobic structure that can engage in π-π stacking or hydrophobic interactions with target proteins. nih.govnih.gov

Hydrogen Bond Acceptors : The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group are primary hydrogen bond acceptors. nih.govnih.gov These features are often essential for anchoring the molecule within a receptor's binding site.

The Carboxylic Acid Group : This group at the C-3 position is a stringent requirement for the activity of many quinoline derivatives. nih.gov It can act as a hydrogen bond donor and acceptor and, as a carboxylate anion, can form critical ionic interactions with positively charged residues like lysine (B10760008) or arginine in a binding pocket. nih.gov

Substituent Positions : The benzo portion of the quinoline ring (positions C-5, C-6, C-7, and C-8) and the C-2 position are key sites for substitution to modulate activity. For instance, studies on the related 8-hydroxy-quinoline-7-carboxylic acid have shown this scaffold to be a crucial pharmacophore for inhibiting Pim-1 kinase, with the C-8 hydroxyl and C-7 carboxyl groups interacting directly with residues like Asp186 and Lys67 in the ATP-binding pocket. nih.gov

A pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified one aromatic ring and three hydrogen bond acceptors as the essential chemical features for their activity. nih.govnih.gov

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction Type | Reference |

|---|---|---|---|

| Aromatic System | Quinoline Ring | π-π Stacking, Hydrophobic Interaction | nih.govnih.gov |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Hydrogen Bonding | nih.govnih.gov |

| Hydrogen Bond Acceptor/Donor | C-3 Carboxylic Acid | Hydrogen Bonding, Ionic Interaction | nih.govnih.gov |

| Modulation Site | C-2 Position | Steric and Hydrophobic Interactions | nih.gov |

| Modulation Site | C-8 Position | Steric and Electronic Interactions | nih.gov |

Influence of Halogenation and Other Substituents on Biological Response

Substituents on the quinoline core, particularly halogens, play a pivotal role in modulating the molecule's physicochemical properties and, consequently, its biological activity.

The position of halogen atoms on the quinoline ring is critical. In the case of 4,8-dichloroquinoline-3-carboxylic acid, the chlorine atoms at C-4 and C-8 significantly influence its properties.

C-4 Position : A halogen at the C-4 position can influence the acidity of the C-3 carboxylic acid and the planarity of the ring system.

C-8 Position : A substituent at the C-8 position can sterically influence the orientation of the C-3 carboxylic acid and can have direct interactions with the target protein. nih.gov

The nature of the halogen itself is also important. The structural influence of halogens often increases with the size of their σ-hole (a region of positive electrostatic potential on the outer side of the halogen atom), following the order Cl < Br < I. nih.gov This property allows for halogen bonding, a non-covalent interaction with negative sites on a receptor, which can be a key structure-directing interaction. nih.gov In antimalarial quinoline derivatives, the presence of chlorine has been shown to be a greater contributor to activity than fluorine. mdpi.com

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Fluorine | Common in fluoroquinolone antibiotics, enhances cell penetration and DNA gyrase inhibition. | nih.govresearchgate.net |

| C-7 | Chlorine | In some series, 7-chloro derivatives show potent antimicrobial activity. | nih.gov |

| C-8 | Methoxy (B1213986) | Used in some fluoroquinolones to improve activity against resistant strains. | researchgate.net |

| Multiple | Chlorine vs. Fluorine | In certain antimalarial quinolines, chlorine provides a greater contribution to activity than fluorine. | mdpi.com |

Substituents alter the electronic landscape of the quinoline ring, which is fundamental to its interaction with biological targets. The two chlorine atoms in this compound are electron-withdrawing groups.

The introduction of electron-withdrawing or electron-donating groups modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity and greater polarizability. nih.gov

Electron-Withdrawing Groups (EWGs) : Halogens like chlorine are strong EWGs. They decrease the electron density of the aromatic ring system, making the molecule more electrophilic. This can enhance interactions with electron-rich residues in a target's active site. Synthesizing quinolines from electron-deficient anilines can be challenging but is often pursued for the potent biological activities these compounds exhibit. acs.org

Electron-Donating Groups (EDGs) : Groups like methoxy or amino increase the electron density of the ring. This can strengthen interactions with electron-deficient parts of a receptor and can also alter the metabolic stability and pKa of the molecule.

The interplay of these electronic effects is crucial. For example, the development of fluorescent probes from quinoline derivatives relies on precise tuning of the electronic structure through substituents to achieve desired photophysical properties, a principle that also applies to tuning biological activity. researchgate.net

Stereochemical Influence on Biological Activity

While this compound itself is achiral, its derivatives can contain stereocenters. When chirality is introduced, the three-dimensional arrangement of atoms can have a profound impact on biological activity. Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity.

Research on various classes of bioactive molecules demonstrates that different enantiomers or diastereoisomers of a compound can have significantly different potencies, efficacies, or metabolic profiles. For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity against Plasmodium falciparum. nih.gov This suggests that the biological target or cellular transporters can distinguish between stereoisomers, with only one being correctly recognized. nih.gov This principle is broadly applicable in drug design, indicating that for any chiral derivative of quinoline-3-carboxylic acid, it is highly probable that one stereoisomer will be significantly more active than the others.

| Compound Configuration | IC₅₀ (D10, Chloroquine-Sensitive) | IC₅₀ (W2, Chloroquine-Resistant) |

|---|---|---|

| (5S, αS) - Natural | 0.45 µM | 0.54 µM |

| (5R, αR) - Enantiomer | > 25 µM | > 25 µM |

| (5R, αS) - Diastereoisomer | > 25 µM | > 25 µM |

| (5S, αR) - Diastereoisomer | > 25 µM | > 25 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby rationalizing the drug discovery process.

For quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict activities such as antimalarial, anticancer, and P-glycoprotein inhibition. mdpi.comnih.gov

3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. These methods correlate the 3D steric and electrostatic fields of aligned molecules with their biological activity. The resulting contour maps can visualize regions where modifications would likely increase or decrease potency. mdpi.com

2D-QSAR Methods : These models use 2D descriptors, such as topological indices, connectivity, and physicochemical properties (e.g., atom counts, molecular weight), to build a predictive model. A recent 2D-QSAR model for antimalarial quinolines found that the presence of chlorine and additional heterocyclic rings favored activity. mdpi.com

These models are validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds to ensure their predictive power. mdpi.comjlu.edu.cn Successful QSAR models can accurately guide the design of new this compound derivatives with enhanced biological profiles.

| QSAR Model Type | Application for Quinoline Derivatives | Key Descriptors/Fields | Reference |

|---|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Predicting antimalarial activity against P. falciparum. | Steric and Electrostatic Fields | mdpi.com |

| CoMSIA (Comparative Molecular Similarity Index Analysis) | Predicting antimalarial activity against P. falciparum. | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | mdpi.com |

| 2D-QSAR | Predicting P-glycoprotein inhibition and antimalarial activity. | Topological descriptors, atomic connectivity, presence of specific atoms (e.g., chlorine). | mdpi.comnih.gov |

Mechanistic Research and Molecular Interactions of 4,8 Dichloroquinoline 3 Carboxylic Acid Derivatives

Elucidation of Molecular Targets and Signaling Pathways

Research into the molecular targets of quinoline-3-carboxylic acid derivatives has identified the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway as a significant target. The STAT3 pathway is crucial in regulating genes involved in cell proliferation, making it a prime target in cancer therapy.

A notable study identified 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential inhibitor of the STAT3 pathway through a high-throughput screening campaign. Further optimization of this initial finding led to the discovery of a 7-cyano analogue that demonstrated significant inhibition of STAT3-Y705 phosphorylation with a half-maximal effective concentration (EC50) of 170 nM. This compound was also found to inhibit cytokine-induced JAK activation.

Ligand-Biomacromolecule Binding Studies

The interaction of 4,8-dichloroquinoline-3-carboxylic acid derivatives with biological macromolecules is a key determinant of their mechanism of action. These interactions involve various non-covalent forces that dictate the stability and specificity of the binding.

The planar aromatic structure of the quinoline (B57606) ring is conducive to π-π stacking interactions, which are crucial for the binding of these derivatives to various biological targets. Crystal structure analysis of ethyl 3,7-dichloroquinoline-8-carboxylate, a positional isomer of the 4,8-dichloro derivative, reveals that the crystal structure is stabilized by aromatic π-π stacking between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules. nih.gov The centroid-centroid distances for these interactions were measured to be 3.716 Å and 3.642 Å. nih.gov Similarly, the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) shows π-π stacking interactions between neighboring quinoline rings with an interplanar distance of 3.31 Å. nih.gov These findings suggest that this compound and its derivatives are also likely to engage in significant π-π stacking interactions.

These π-π stacking capabilities are particularly relevant in the context of heme binding. Quinolone derivatives are known to interact with heme, a key component of hemoglobin. This interaction is believed to be a critical aspect of the antimalarial activity of some quinoline-based drugs.

Derivatives of dichloro-4-quinolinol-3-carboxylic acid have demonstrated the ability to protect DNA from oxidative damage. A study investigating various isomers found that 5,8- and 6,8-dichloro-4-quinolinol-3-carboxylic acid (DCQA) were effective in protecting DNA against hydroxyl radical-mediated oxidation. nih.gov Furthermore, the 5,8-DCQA isomer also showed activity in protecting DNA against oxidation induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH). nih.gov

In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these molecules can act as DNA minor groove binding agents. nih.gov These studies indicate that the compounds bind to the A/T minor groove region of a B-DNA duplex through the formation of major and minor hydrogen bonds. nih.gov The substitution at the 2nd position, specifically a carbonyl group, was identified as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) nucleic acid base pairs. nih.gov

Table 1: DNA Protection Activity of Dichloro-4-quinolinol-3-carboxylic Acid Derivatives

| Compound | Protection against .OH-mediated oxidation | Protection against AAPH-induced oxidation |

| 5,8-DCQA | Efficient | Active |

| 6,8-DCQA | Efficient | Not specified |

| 7-CQA | Not specified | Active |

Data sourced from a study on the antioxidant and DNA protective abilities of dichloro-4-quinolinol-3-carboxylic acids. nih.gov

The structural features of this compound derivatives make them potential candidates for binding to the active sites of various enzymes. Molecular docking studies have been employed to predict the binding modes and affinities of related quinoline derivatives with different enzymes.

For instance, molecular docking studies of novel 1,3,4-oxadiazole (B1194373) derivatives of a pyridine-3-carboxamide (B1143946) showed that these compounds could selectively inhibit cyclooxygenase-2 (COX-2). nih.gov Another study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives used molecular modeling to demonstrate their binding to the active site of the survivin protein, a key player in cancer cell survival. nih.gov These examples highlight the potential of the quinoline-3-carboxylic acid scaffold to be adapted for specific enzyme inhibition.

Investigation of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding plays a critical role in the solid-state structure and biological interactions of this compound derivatives. The presence of both a carboxylic acid group and a quinoline nitrogen atom provides sites for hydrogen bond donation and acceptance.

Crystal structure analysis of 3,7-dichloroquinoline-8-carboxylic acid reveals that molecules are joined through O-H···N hydrogen bonds, forming a supramolecular architecture. nih.gov In the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, weak intermolecular C-H···N hydrogen bonds are also present. nih.gov Furthermore, studies on quinolones have shown the presence of a strong intramolecular hydrogen bond between the 4-oxo group and the 3-carboxylic acid group, which can influence the molecule's permeability through cell membranes. researchgate.net In crystals of alpha-hydroxy carboxylic acids, a variety of intermolecular hydrogen bonds lead to the formation of specific supramolecular synthons. mdpi.com

Electron Transfer Processes and Redox Activity

The redox properties of quinoline derivatives are linked to their antioxidant and pro-oxidant activities. A study on various dichloro-4-quinolinol-3-carboxylic acid (DCQA) isomers demonstrated their ability to scavenge different types of radicals, indicating their antioxidant potential. nih.gov

Specifically, 5,7-DCQA was found to be the most effective at scavenging the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS+•), the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and the galvinoxyl radical. nih.gov On the other hand, 6,8-DCQA showed the highest efficacy in protecting methyl linoleate (B1235992) from oxidation. nih.gov These findings underscore the potential for these compounds to participate in electron transfer processes and modulate redox balance in biological systems.

Table 2: Radical Scavenging Activity of Dichloro-4-quinolinol-3-carboxylic Acid Isomers

| Compound | ABTS+• Scavenging | DPPH Radical Scavenging | Galvinoxyl Radical Scavenging |

| 5,7-DCQA | Highest ability | Highest ability | Highest ability |

| 6,8-DCQA | Not specified | Not specified | Not specified |

Data based on a comparative study of the antioxidant properties of various DCQA isomers. nih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| 4,8-DCQA | This compound |

| 5,7-DCQA | 5,7-dichloro-4-quinolinol-3-carboxylic acid |

| 5,8-DCQA | 5,8-dichloro-4-quinolinol-3-carboxylic acid |

| 6,8-DCQA | 6,8-dichloro-4-quinolinol-3-carboxylic acid |

| 7-CQA | 7-chloro-4-quinolinol-3-carboxylic acid |

| Quinclorac | 3,7-dichloroquinoline-8-carboxylic acid |

| AAPH | 2,2'-azobis(2-amidinopropane)dihydrochloride |

| ABTS | 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |

| DPPH | 2,2'-diphenyl-1-picrylhydrazyl |

| STAT3 | Signal transducer and activator of transcription 3 |

| JAK | Janus kinase |

| COX-2 | Cyclooxygenase-2 |

Computational Chemistry and in Silico Modeling in 4,8 Dichloroquinoline 3 Carboxylic Acid Research

Molecular Docking Simulations for Binding Mode Prediction and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,8-dichloroquinoline-3-carboxylic acid, docking simulations are instrumental in understanding how it interacts with biological targets.

For instance, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govnih.gov Molecular docking studies have revealed that the carboxylate group of these inhibitors is crucial for binding, as it can form a salt bridge with arginine residues (e.g., R136) and potential hydrogen bonds with other residues like glutamine (e.g., Q47) within the active site of DHODH. nih.gov The quinoline (B57606) core itself often engages in nonpolar interactions with hydrophobic residues in the binding pocket. nih.gov

In studies of other quinoline derivatives as potential anticancer agents targeting DNA, molecular docking has shown that these molecules can bind to the minor groove of the DNA duplex. nih.govresearchgate.net The interactions are often characterized by hydrogen bonds between the substituents on the quinoline ring and the nucleic acid base pairs, particularly in the A/T rich regions. nih.gov

The following table summarizes representative ligand-target interactions identified through molecular docking studies of quinoline carboxylic acid derivatives.

| Target | Interacting Residues/Bases | Type of Interaction |

| Dihydroorotate Dehydrogenase (DHODH) | R136, Q47 | Salt bridge, Hydrogen bond |

| DNA Minor Groove | Adenine (B156593)/Thymine (A/T) base pairs | Hydrogen bonds |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the geometry, stability, and reactivity of molecules like this compound. nih.govresearchgate.net DFT calculations can provide insights into the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. arxiv.org A smaller gap suggests that the molecule is more polarizable and more reactive. arxiv.org

DFT calculations have been used to determine the HOMO and LUMO energies of various quinoline derivatives. researchgate.net The distribution of these orbitals across the molecule highlights the regions of electrophilic and nucleophilic character. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species. wikipedia.org

Global Reactivity Descriptors

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons to itself.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

These parameters are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules within a series. researchgate.net For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. chemrxiv.org

The following table showcases typical global reactivity descriptors that can be calculated using DFT.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |

| Electronegativity (χ) | -μ | Electron attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic character |

Aromaticity Studies (e.g., HOMED Indices)

Aromaticity is a key property of the quinoline ring system, influencing its stability and reactivity. The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based index used to quantify the degree of aromaticity. nih.gov It evaluates the bond length alternation in a ring system; a value closer to 1 indicates a higher degree of aromaticity, similar to benzene (B151609). nih.gov

Studies on substituted 8-hydroxyquinolines have utilized HOMED and other indices like the nucleus-independent chemical shift (NICS) to assess the aromaticity of the pyridine (B92270) and phenolic rings. nih.gov These studies have shown that factors such as substituent type and chelation to a metal ion can influence the aromatic character of the individual rings within the quinoline scaffold. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.govrsc.org For this compound and its analogs, MD simulations can be used to assess the stability of their binding to a target protein, as predicted by molecular docking. nih.gov

By simulating the movement of atoms over a period of time, researchers can observe how the ligand adapts its conformation within the binding site and whether the key interactions are maintained. nih.gov This provides a more realistic picture of the binding event than the static view offered by molecular docking alone. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used as a measure of binding stability.

Theoretical ADME Predictions for Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.net These predictions help to assess the "drug-likeness" of a compound and identify potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.net

For quinoline-based compounds, including derivatives of this compound, various computational models are used to predict properties such as:

Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences its absorption and distribution.

Aqueous Solubility (logS): The ability of a compound to dissolve in water, which is important for its bioavailability.

Oral Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov

Compliance with Lipinski's Rule of Five: A set of rules of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

The following table provides an example of theoretically predicted ADME properties for a related compound, ethyl 4,8-dichloroquinoline-3-carboxylate. nih.gov

| Property | Predicted Value |

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 269.0010339 |

| Monoisotopic Mass | 269.0010339 |

| Topological Polar Surface Area | 39.2 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 288 |

These in silico predictions are valuable for prioritizing compounds for further development and for guiding the design of new analogs with improved pharmacokinetic profiles. nih.gov

Advanced Analytical and Spectroscopic Characterization in 4,8 Dichloroquinoline 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-COSY/HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4,8-dichloroquinoline-3-carboxylic acid. thieme-connect.de Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. thieme-connect.denih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is characteristically found at a highly deshielded chemical shift, typically in the 10-12 ppm region, often as a broad singlet. libretexts.orglibretexts.org The aromatic protons on the quinoline (B57606) ring system will appear in the aromatic region (typically 7-9 ppm), and their splitting patterns (doublets, triplets, etc.) and coupling constants reveal their relative positions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in a deshielded region around 160-180 ppm. libretexts.org The carbons of the quinoline ring will resonate in the aromatic region, with those bonded to the electronegative chlorine atoms showing characteristic downfield shifts.

Below is an interactive table summarizing typical, hypothetical NMR data for this compound.

Interactive Table: Hypothetical NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| COOH | ~11.0 (s, 1H) | ~165.0 | C3, C4 |

| H-2 | ~8.9 (s, 1H) | ~150.0 | C3, C4, C8a |

| C-3 | - | ~125.0 | - |

| C-4 | - | ~148.0 | - |

| H-5 | ~7.8 (d, 1H) | ~128.0 | C4, C6, C7, C8a |

| H-6 | ~7.5 (t, 1H) | ~127.0 | C5, C7, C8 |

| H-7 | ~7.9 (d, 1H) | ~135.0 | C5, C6, C8, C8a |

| C-8 | - | ~138.0 | - |

| C-4a | - | ~129.0 | - |

| C-8a | - | ~145.0 | - |

Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. This technique provides direct evidence of the compound's elemental composition and offers insights into its structural features.

In a typical mass spectrum, the molecular ion peak (M+) for this compound would be observed. A key feature would be the isotopic pattern of this peak. Due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 pattern will be seen, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the presence of two chlorine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Electron ionization (EI) often leads to fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, cleavage of the C-Cl bonds could also be observed. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Interactive Table: Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 241/243/245 | [M]+ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 224/226/228 | [M-OH]+ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 196/198/200 | [M-COOH]+ | Loss of the carboxyl group. |

| 161/163 | [M-COOH-Cl]+ | Subsequent loss of a chlorine atom from the quinoline ring. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups. For a carboxylic acid, two key absorptions are expected. A very broad O-H stretching band typically appears in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. libretexts.org Additionally, a strong and sharp carbonyl (C=O) stretching absorption is observed, usually around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org The presence of the aromatic quinoline ring will give rise to C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as C-H bending vibrations. The C-Cl stretches will appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like quinoline exhibit characteristic absorptions due to π to π* transitions. While simple carboxylic acids absorb around 210 nm, which is often not practically useful, the extended conjugation of the quinoline ring system in this compound would result in absorptions at longer wavelengths, making them readily observable. libretexts.orglibretexts.org The exact position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring.

Interactive Table: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Absorption | Interpretation |

| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer |

| IR | ~1710 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid |

| IR | ~1600-1450 cm⁻¹ | C=C and C=N stretching of the quinoline ring |

| IR | Below 800 cm⁻¹ | C-Cl stretching |

| UV-Vis | λmax ~230 nm, ~280 nm, ~330 nm | π → π* transitions of the quinoline system |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. researchgate.net

This technique would confirm the planarity of the quinoline ring system and provide the exact geometry of the carboxylic acid group and its orientation relative to the ring. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This analysis identifies intermolecular interactions such as hydrogen bonding and π–π stacking. For this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, and the planar quinoline rings could engage in π–π stacking interactions, which stabilize the crystal structure. nih.gov

Interactive Table: Hypothetical X-ray Crystallographic Data for a Dichloroquinoline Carboxylic Acid Derivative

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. researchgate.net |

| Space Group | P2nb | Defines the specific symmetry elements within the crystal. researchgate.net |

| a (Å) | 5.8193 | Unit cell dimension. researchgate.net |

| b (Å) | 8.0689 | Unit cell dimension. researchgate.net |

| c (Å) | 18.1780 | Unit cell dimension. researchgate.net |

| Z | 4 | Number of molecules in the unit cell. researchgate.net |

| Hydrogen Bonding | O-H···N | Confirms intermolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen. nih.gov |

| π–π Stacking Distance (Å) | ~3.3-3.5 | Indicates stabilizing interactions between aromatic rings of adjacent molecules. nih.gov |

Data presented is based on a related structure, 2-chloroquinoline-3-carboxylic acid and 3,7-dichloroquinoline-8-carboxylic acid, and serves as an illustrative example. researchgate.netnih.gov

Advanced Chromatographic Techniques for Purity and Separation (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in that specific eluent.

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or mixture of solvents (the mobile phase) is passed through the column. nih.gov Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. unige.ch It utilizes a high-pressure pump to pass the solvent through a column with very small particle sizes, leading to high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the analysis of organic acids. unige.ch

Interactive Table: Hypothetical Chromatographic Data for a Chloroquinoline Carboxylic Acid Derivative

| Technique | Parameter | Value/System | Purpose |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ | Monitoring reaction progress and purity. |

| TLC | Mobile Phase | Ethyl Acetate:DCM:Hexane (1:8:1) | To achieve good separation of components. beilstein-journals.org |

| TLC | Rf Value | ~0.42 | Identification under specific conditions. beilstein-journals.org |

| Column Chromatography | Stationary Phase | Silica Gel (40-63 µm) | Purification of the crude product. |

| Column Chromatography | Eluent | Gradient of Hexane/Ethyl Acetate | To separate the desired compound from impurities. |

| HPLC | Column | C18 (Reversed-Phase) | High-resolution purity analysis. |

| HPLC | Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution and separation of the analyte. |

Data presented is based on a related structure, ethyl 4-chloroquinoline-3-carboxylate, and serves as an illustrative example. beilstein-journals.org

Emerging Research Directions and Future Perspectives for 4,8 Dichloroquinoline 3 Carboxylic Acid Derivatives

Exploration of Novel Biological Targets and Therapeutic Applications

While the quinoline (B57606) motif is historically recognized for its role in antimalarial and antimicrobial agents, current research is significantly broadening the therapeutic scope of 4,8-dichloroquinoline-3-carboxylic acid derivatives. rsc.orgnih.govneliti.com Scientists are actively investigating their potential against a diverse array of biological targets implicated in a range of diseases.

One of the most promising areas of investigation is in oncology . Quinolone derivatives are being explored for their anticancer properties, with some demonstrating the ability to inhibit crucial cellular processes like cell proliferation and angiogenesis. nih.govarabjchem.org Research has shown that certain quinoline-based compounds can act as potent anticancer agents against various tumor types, including breast, lung, and central nervous system tumors. rsc.org For instance, some derivatives have been designed to target specific enzymes involved in cancer progression, such as topoisomerase I and protein kinases like c-Met, EGFR, and VEGFR. arabjchem.orgnih.gov The versatility of the quinoline scaffold allows for structural modifications that can enhance their binding affinity to these targets and improve their anticancer efficacy. nih.govresearchgate.net

Beyond cancer, researchers are exploring the potential of these derivatives in treating a variety of other conditions. Studies have highlighted the anti-inflammatory and antioxidant properties of certain quinoline-carboxylic acid derivatives. nih.govnih.gov Specifically, compounds like 5,8-dichloro-4-quinolinol-3-carboxylic acid and 6,8-dichloro-4-quinolinol-3-carboxylic acid have shown the ability to protect DNA from oxidative damage. nih.gov Furthermore, the potential for these compounds to act as antiviral , antituberculosis , and even neuroprotective agents is under investigation. acs.orgnih.gov For example, computational studies have suggested the potential of certain quinoline derivatives as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. nih.gov

The exploration of these novel biological targets is often guided by structure-activity relationship (SAR) studies, which systematically modify the chemical structure to optimize biological activity. nih.gov The addition of different functional groups to the quinoline core can significantly influence the compound's therapeutic properties. researchgate.net

Development of Targeted Delivery Systems for Enhanced Efficacy in Specific Biological Environments

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at an effective concentration without causing widespread side effects. To address this, researchers are developing targeted delivery systems for quinoline derivatives to enhance their efficacy and minimize off-target effects. plos.org

One promising approach involves the use of liposomes . These are microscopic vesicles that can encapsulate drugs, protecting them from degradation in the bloodstream and facilitating their delivery to specific cells or tissues. plos.org For instance, researchers have successfully incorporated an isoquinoline (B145761) derivative into transferrin-conjugated liposomes. plos.org Since many tumor cells overexpress the transferrin receptor, this strategy allows for the targeted delivery of the anticancer agent directly to the tumor site, thereby increasing its therapeutic potential. plos.org

Other nanoparticle-based delivery systems are also being explored. These systems can be engineered to recognize and bind to specific markers on the surface of target cells, such as cancer cells. mdpi.com Ligands like folic acid, carbohydrates, peptides, and antibodies can be attached to the surface of these nanoparticles, guiding them to their destination. mdpi.com This targeted approach not only improves the drug's effectiveness but also reduces systemic toxicity. mdpi.com

The development of these sophisticated delivery systems represents a critical step in translating the therapeutic potential of this compound derivatives from the laboratory to clinical applications.

Sustainable and Green Chemistry Approaches in Quinoline Synthesis and Derivatization

The chemical synthesis of complex molecules like quinoline derivatives has traditionally relied on methods that can be harsh, inefficient, and environmentally unfriendly. nih.gov Recognizing these drawbacks, the field is increasingly embracing the principles of green chemistry , which prioritize the use of sustainable and environmentally benign processes. researchgate.netnih.govijpsjournal.com

Researchers are actively developing novel, one-pot synthetic methods that reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.net These "greener" approaches often employ efficient catalysts, such as nanocatalysts or biodegradable catalysts like formic acid, to drive reactions under milder conditions. nih.govijpsjournal.comacs.org The use of environmentally friendly solvents like water and ethanol (B145695) is also a key feature of these sustainable synthetic strategies. researchgate.net

Several classic methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, are being re-evaluated and optimized to align with green chemistry principles. nih.govijpsjournal.com For example, microwave-assisted and ultrasound-assisted synthesis are being explored as energy-efficient alternatives to conventional heating methods. nih.govmdpi.com These techniques can significantly shorten reaction times and improve yields. nih.gov

The shift towards sustainable and green chemistry in the synthesis of this compound and its derivatives is not only environmentally responsible but also economically advantageous, paving the way for more efficient and cost-effective drug manufacturing. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Compound Discovery and Optimization

The discovery and optimization of new drug candidates is a complex, time-consuming, and expensive process. nih.govoncodesign-services.com To accelerate this pipeline, researchers are increasingly turning to artificial intelligence (AI) and machine learning (ML) . astrazeneca.comnih.gov These powerful computational tools can analyze vast datasets of chemical and biological information to identify promising new drug candidates and predict their properties. nih.govastrazeneca.com

In the context of quinoline derivatives, AI and ML are being used to:

Identify novel drug targets: AI algorithms can analyze biological data to pinpoint proteins or genes that could be targeted by new drugs. oncodesign-services.com

Predict molecular properties: Machine learning models, such as graph neural networks, can predict the physicochemical properties, efficacy, and potential toxicity of new quinoline compounds before they are even synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates for further development.

Design novel compounds: Generative AI models can design entirely new quinoline-based molecules with specific desired properties. harvard.edu For example, models like MedGAN have been developed to generate novel quinoline structures that comply with established rules for drug-likeness. researchgate.net

Optimize synthesis pathways: AI can also be used to predict the most efficient and sustainable synthetic routes for producing new quinoline derivatives. oncodesign-services.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-dichloroquinoline-3-carboxylic acid in laboratory settings?